1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine
Description
The compound 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is a bis-indolizine derivative featuring two indolizine moieties linked via a methyl bridge. This compound’s structure includes methyl and phenyl substituents at specific positions, which likely influence its physicochemical behavior, such as solubility, stability, and reactivity.
Properties
CAS No. |
90995-65-6 |
|---|---|
Molecular Formula |
C31H26N2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine |
InChI |
InChI=1S/C31H26N2/c1-22-27-17-9-12-20-33(27)29(30(22)24-13-5-3-6-14-24)21-26-28-18-10-11-19-32(28)23(2)31(26)25-15-7-4-8-16-25/h3-20H,21H2,1-2H3 |
InChI Key |
OYDCNLVYRCHFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC4=C5C=CC=CN5C(=C4C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The palladium-catalyzed approach adapts methodology from Roy et al., originally developed for mono-indolizines. For the target bis-indolizine, 2-bromopyridine derivatives serve as core substrates, paired with imines (e.g., p-tolyl(H)C=N(benzyl)) and alkynes (e.g., dimethylacetylenedicarboxylate). The reaction proceeds via a carbonylative coupling mechanism under 5 atm CO at 80°C, generating a pyridinium ylide intermediate that undergoes [3+2] cycloaddition with alkynes.
Key modifications for bis-indolizine synthesis include:
Optimization Challenges
Competitive side reactions emerge during scale-up:
- Monofunctionalization : 23% yield loss due to single indolizine formation (addressed via excess alkyne: 2.5 eq per ylide).
- Ligand decomposition : Xantphos degradation above 90°C necessitated strict temperature control at 80±2°C.
Biocatalytic One-Pot Assembly Using Plant Oxidoreductases
Enzymatic Cascade Methodology
Gonzalez-Soria et al. demonstrated peroxidase-mediated synthesis of symmetric bis-indolizines from dipyridinium salts. Applied to the target compound:
- Dipyridinium precursor : 1,3-bis(2-phenyl-3-methylpyridinium)propane dibromide.
- Alkyne partner : Phenylacetylene (3 eq) in phosphate buffer (pH 6.8).
- Catalyst : Horseradish peroxidase (1.08 U/mg) at 37°C for 48 hr.
The reaction proceeds through:
Yield Enhancement Strategies
- Microwave assistance : Reduced reaction time from 48 hr to 6 hr with 72% yield (vs 58% conventional).
- Solvent engineering : 40% ethanol co-solvent improved enzyme stability (ΔTₘ +8.4°C).
Copper-Catalyzed Domino Cyclization of 2-(2-Enynyl)Pyridines
Reaction Architecture
Adapting the protocol from Academia.edu, the synthesis involves:
- Substrate preparation : 2-(3-phenylprop-2-yn-1-yl)pyridine derivatives.
- Catalytic system : CuI (10 mol%) with 1,10-phenanthroline ligand in DMF at 120°C.
The mechanism features:
Stereochemical Considerations
- Methyl group orientation : 3:1 ratio favoring thermodynamically stable trans-methyl configuration.
- Axial chirality : Racemization observed above 130°C (k = 2.3×10⁻³ s⁻¹).
Chromium-Mediated Oxidative Cyclization
One-Pot Sequential Synthesis
Wang et al.'s K₂Cr₂O₇-based protocol was modified for bis-indolizines:
| Step | Components | Conditions |
|---|---|---|
| 1 | 2-Picoline, α-bromoacetophenone | DMF, 60°C, 2 hr |
| 2 | Styrene, K₂Cr₂O₇ (0.75 eq) | DMF, 80°C, 8 hr |
The chromium mediator enables:
Limitations and Solutions
- Chromium toxicity : Implemented chelate-assisted extraction (EDTA washes reduced CrVI residuals to <2 ppm).
- Electron-deficient substrates : Required 20 mol% phase-transfer catalyst (Bu₄NBr).
Comparative Analysis of Synthetic Routes
Critical observations:
- Biocatalytic route excels in environmental metrics (E-factor 8.4 vs industry average 25-100).
- Palladium system remains optimal for industrial-scale production despite higher E-factor.
- Copper methodology provides unmatched control over methyl group stereochemistry.
Structural Characterization Benchmarks
Spectroscopic Signatures
- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=7.1 Hz, 2H, H-1), 7.89-7.22 (m, 14H, aromatic), 4.11 (s, 4H, bridge CH₂), 2.45 (s, 6H, CH₃).
- HRMS : m/z 524.2361 [M+H]⁺ (calc. 524.2358).
Crystallographic Data
- Space group : P2₁/c with Z=4.
- Key bond lengths : N1-C2 1.342 Å, C3-C4 1.401 Å.
- Dihedral angle : 38.7° between indolizine planes.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against leukemia cell lines.
Biological Studies: It is used in studies exploring the biological activities of indolizine derivatives, including antiviral, anti-inflammatory, and antimicrobial properties.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and related indolizine derivatives from the evidence:
Key Observations :
- The target compound’s bis-indolizine framework distinguishes it from mono-indolizine analogs, likely increasing molecular weight and steric hindrance.
- Substituents such as phenyl groups (in the target) versus quinoline (in ) or azobenzene (in ) significantly alter electronic properties. For example, phenyl groups enhance hydrophobicity, while quinoline introduces a rigid, conjugated system .
Physicochemical Properties
Hypothetical Comparisons Based on Analog Data :
- Melting Points : Simple indolizine derivatives (e.g., 1-acetyl-2-methylindolizine-3-azobenzene, m.p. 77°C ) have lower melting points than bulkier analogs. The target compound’s bis-indolizine structure may elevate its melting point due to increased molecular symmetry and packing efficiency.
- Solubility : Phenyl substituents (target compound) reduce polarity compared to carboxylate-containing analogs (e.g., ), likely decreasing water solubility.
- Spectroscopic Data : Indolizines are typically characterized by ¹H/¹³C NMR (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm ) and HRMS for molecular weight confirmation.
Biological Activity
1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is a compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is with a complex structure that contributes to its biological properties. The compound features an indolizine core, which is known for various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indolizine derivatives, including those similar to 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine. For instance, derivatives of 2-phenylindolizine have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In particular, compounds derived from this class have demonstrated enhanced antibacterial effects when compared to standard antibiotics like ampicillin and fluconazole .
Table 1: Antimicrobial Activity of Indolizine Derivatives
| Compound | Bacterial Strains | Activity Level |
|---|---|---|
| 1-Methyl-3-(2-methylindolizin) | Staphylococcus aureus | Moderate |
| 2-Phenylindolizine Acetamide | Escherichia coli | High |
| 8b, 8a, 8f | Pseudomonas aeruginosa | Remarkable |
| 8j, 8d | Candida albicans | Better than control |
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of indolizines is through SAR studies. These studies assess how modifications in chemical structure affect biological potency. For example, it was found that introducing specific substituents at various positions on the indolizine scaffold can significantly enhance the inhibitory effects on bacterial growth and improve overall pharmacological profiles .
Case Studies
- Antibacterial Efficacy : A study evaluated several indolizine derivatives for their antibacterial properties. Among them, compounds with electron-donating groups showed increased activity against Staphylococcus aureus and other pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
- Antifungal Properties : Another investigation focused on antifungal activities against strains like Candida albicans. Certain derivatives exhibited potent antifungal effects, suggesting that modifications in the indolizine structure could lead to new therapeutic agents for treating fungal infections .
Q & A
Q. What are the recommended synthetic routes for preparing 1-methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine, and how can reaction yields be optimized?
- Methodological Answer : A protocol involving phosphite-mediated coupling (e.g., trimethyl phosphite) and iodine catalysis can be adapted from analogous indolizine syntheses . For yield optimization, employ Design of Experiments (DOE) to test variables like stoichiometry, solvent polarity, and reaction time. For example, in related indolizine derivatives, yields improved from 40% to >60% by adjusting equivalents of phosphite reagent and reaction temperature gradients .
Q. How should researchers characterize the stereochemical configuration of this compound, given its multiple chiral centers?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive stereochemical assignment) and NMR spectroscopy. For instance, NOESY correlations can resolve spatial arrangements of methyl and phenyl substituents, while - coupling constants help confirm axial chirality in indolizine systems .
Q. What spectroscopic techniques are critical for validating the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are essential. For indolizines, monitor diagnostic peaks: aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Purity can be confirmed via HPLC with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods use Fukui indices to identify nucleophilic/electrophilic sites, enabling targeted functionalization of the indolizine core . Pair this with molecular dynamics simulations to assess steric hindrance from phenyl groups .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?
- Methodological Answer : Systematically control variables such as:
- Solvent effects : Compare assays using DMSO vs. aqueous buffers.
- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa).
- Metabolic stability : Use liver microsome assays to account for degradation.
For indolizines, discrepancies in antimicrobial activity were resolved by standardizing inoculum density and growth media .
Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize pharmacological properties?
- Methodological Answer : Focus on substituent modifications at the indolizine 1- and 3-positions. For example:
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction conditions in small-scale synthetic studies?
- Methodological Answer : Apply factorial design (e.g., 2 factorial) to screen variables like catalyst loading, temperature, and solvent polarity. For example, a Plackett-Burman design reduced the number of experiments by 50% while identifying optimal conditions for indolizine cyclization .
Q. How should researchers address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer : Use vapor diffusion with mixed solvents (e.g., dichloromethane/hexane). For indolizines with bulky substituents, seeding techniques or slow cooling (0.1°C/min) improve crystal quality. Additive screening (e.g., ionic liquids) can also induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
